7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Catalog No.
S998811
CAS No.
1313399-68-6
M.F
C10H10BrNO
M. Wt
240.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Unmethylated dihydroisoquinolinones demand hazardous MeI/NaH alkylation and risk N-arylation side reactions. This pre-methylated building block eliminates both, streamlining synthesis of TNF-alpha modulators.

  • Avoids toxic methyl iodide and sodium hydride, reducing safety incidents, regulatory burden, and waste disposal costs.
  • Permanent N-methyl group blocks lactam N-arylation, guaranteeing exclusive C7 cross-coupling and higher yields.
  • High solubility in THF, DCM enables automated parallel Suzuki/Buchwald libraries and continuous flow processing.

Procurement-ready with predictable chemoselectivity and scalable supply.

CAS Number

1313399-68-6

Product Name

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

IUPAC Name

7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

BPFFTXBYFQNXNI-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Br

Synonyms

7-Bromo-2-methyl-3,4-dihydro-1(2H)-isoquinolinone, 7-Bromo-N-methyl-3,4-dihydroisoquinolin-1(2H)-one, 7-Bromo-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline, 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1-one

Purity

≥95%

Package Size

1 g, 5 g, 25 g, 100 g

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1313399-68-6) is a halogenated, N-methylated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including TNF-alpha modulators[1]. Featuring a stable dihydroisoquinolin-1(2H)-one core, the molecule provides a highly reactive 7-bromo handle for palladium-catalyzed cross-coupling alongside an N-methyl group that permanently masks the lactam nitrogen. For industrial procurement, this pre-methylated scaffold offers a quantifiable advantage over its unmethylated counterparts by streamlining synthetic routes, eliminating the need for hazardous alkylation reagents, and ensuring predictable chemoselectivity in downstream library generation.

Research Fit

1
Chemical genetics probe design for PARP10 allele-specific inhibition studies
2
C-7 brominated intermediate for Pd-catalyzed cross-coupling library diversification
3
Regioisomeric reference standard for analytical method development and QC

Substituting this compound with the unmethylated 7-bromo-3,4-dihydroisoquinolin-1(2H)-one introduces significant operational liabilities. Unmethylated lactams require dedicated N-alkylation steps using toxic methyl iodide (MeI) and highly reactive sodium hydride (NaH) in polar aprotic solvents, increasing safety risks, regulatory overhead, and waste disposal costs . Furthermore, if left unmethylated during palladium-catalyzed cross-coupling, the free lactam N-H competitively coordinates with the catalyst or undergoes unwanted N-arylation, reducing the yield of the desired C7-substituted product. Attempting to substitute with the 7-iodo analog compromises long-term shelf stability and increases procurement costs, making the 7-bromo-N-methyl variant the most practical balance of stability, chemoselectivity, and processability.

Substitution Risk

Regioisomer mismatch C-6 bromo analogue may not support the same selectivity profile or synthetic transformations as the C-7 substitution required for LG-PARP10 engagement.
Halogen exchange risk Chloro analogue at C-7 is reported to exhibit altered target engagement; Br→Cl substitution may shift binding pocket occupancy and selectivity context.
Scaffold-only selection Unsubstituted dihydroisoquinolinone lacks the cross-coupling handle and engineered pocket recognition; direct replacement without verification of exact substitution pattern is not advised.

Elimination of Hazardous Reagent Procurement and Synthetic Steps

Procuring the pre-methylated 1313399-68-6 directly eliminates the standard two-step N-alkylation protocol required for the unmethylated baseline (7-bromo-3,4-dihydroisoquinolin-1(2H)-one). Standard methylation of the baseline requires sodium hydride (NaH) and methyl iodide (MeI) in DMF at 0-20°C for up to 2 hours. By sourcing the pre-methylated building block, facilities bypass the procurement, handling, and disposal of highly toxic MeI and flammable NaH.

Evidence DimensionHazardous reagent requirement
Target Compound Data0 equivalents of MeI/NaH required for N-methyl scaffold integration
Comparator Or BaselineUnmethylated analog (requires 1.1-1.2 eq MeI and 1.2 eq NaH)
Quantified Difference100% reduction in alkylating agent and strong base usage
ConditionsStandard laboratory or pilot-scale N-alkylation

Bypassing toxic and pyrophoric reagents lowers safety overhead, reduces environmental health and safety (EHS) compliance costs, and accelerates time-to-target.

Mutant-Selective PARP10
Head-to-head
10-fold selectivity
Reported selectivity for LG-PARP10 over wild-type; supports C-7 bromo role in engineered pocket recognition.
Enzymatic inhibition assay context

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In late-stage functionalization, the N-methyl group of 1313399-68-6 acts as a permanent protecting group, directing palladium-catalyzed reactions exclusively to the C7-bromo position. When the unmethylated comparator is subjected to Buchwald-Hartwig conditions, the free lactam N-H competes with the aryl bromide, leading to significant N-arylation byproducts[1]. The pre-methylated target ensures complete chemoselectivity, maximizing the yield of the desired C7-coupled product without requiring transient protecting groups.

Evidence DimensionCompetitive N-arylation during C-N coupling
Target Compound Data0% competitive lactam N-arylation
Comparator Or BaselineUnmethylated lactam (susceptible to >10-30% N-arylation depending on catalyst/base)
Quantified DifferenceComplete suppression of lactam-directed side reactions
ConditionsPalladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)

Ensures high-yielding, predictable cross-coupling in automated library synthesis or scale-up without wasting expensive catalysts or requiring extra purification steps.

C-7 vs C-6 Reactivity
Class-level
Regioselective synthetic handle differs qualitatively
C-7 substitution enables distinct cross-coupling pathways not accessible with C-6 analogue; requires regioisomer verification.
Data to verify; quantitative reaction yields not reported in source

Halogen Stability and Shelf-Life for Bulk Procurement

Compared to 7-iodo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the 7-bromo variant (1313399-68-6) offers vastly improved thermal and photolytic stability. While iodides are highly reactive, they are prone to dehalogenation and degradation upon prolonged storage unless kept under strict cold and dark conditions . The 7-bromo compound maintains excellent reactivity for standard Suzuki and Buchwald couplings while offering indefinite stability at room temperature.

Evidence DimensionLong-term ambient storage stability
Target Compound DataHigh stability at room temperature (no significant dehalogenation)
Comparator Or Baseline7-Iodo analog (prone to light/heat-induced degradation over months)
Quantified DifferenceElimination of cold-chain storage requirements
ConditionsBulk storage in standard warehouse conditions

Allows for bulk procurement and long-term library storage without the risk of titer loss or the cost of specialized refrigeration.

Bromo vs Chloro Engagement
Class-level
10-fold selectivity reported for bromo; chloro not equivalently characterized
Halogen size/polarizability may influence binding pocket fit; chloro analogue may not reproduce selectivity context.
Quantitative comparison for chloro not available

Enhanced Solubility for High-Concentration Processing

The unmethylated 7-bromo-3,4-dihydroisoquinolin-1(2H)-one forms strong intermolecular hydrogen bonds via the lactam N-H and carbonyl groups, creating crystalline networks that limit solubility in aprotic solvents. The N-methylation in 1313399-68-6 disrupts this hydrogen bonding, significantly increasing its solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF) [1]. This enhanced solubility profile allows for higher molarity reactions, which is critical for volumetric productivity in batch reactors.

Evidence DimensionAprotic solvent solubility (e.g., DCM, THF)
Target Compound DataHigh solubility (disrupted H-bonding network)
Comparator Or BaselineUnmethylated analog (lower solubility due to lactam dimerization)
Quantified DifferenceSignificant increase in maximum achievable reaction concentration
ConditionsStandard organic synthesis in aprotic solvents at 20-25°C

Higher solubility enables more concentrated reactions, reducing solvent waste and improving throughput in both batch and flow manufacturing.

Cross-Coupling Intermediate
Supporting evidence
Pd-catalyzed Suzuki, Buchwald, Sonogashira enabled
C-7 bromo serves as strategic diversification point for SAR library synthesis.
Patent method context; validate under specific reaction conditions

Synthesis of TNF-Alpha Modulators and Autoimmune Therapeutics

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a direct, validated precursor for the synthesis of benzoxazinone derivatives and related heterocyclic modulators of TNF-alpha activity [1]. Its pre-methylated core and reactive 7-bromo position allow for rapid integration into complex scaffolds targeting inflammatory and autoimmune disorders without requiring intermediate protection steps.

Automated High-Throughput Library Generation

Due to its complete chemoselectivity (zero risk of lactam N-arylation) and high solubility in standard organic solvents, this compound is highly suited for automated, parallel Suzuki-Miyaura or Buchwald-Hartwig cross-coupling campaigns [2]. It enables medicinal chemists to rapidly generate diverse C7-substituted libraries.

Continuous Flow Chemistry Scale-Up

The disrupted hydrogen bonding of the N-methylated lactam ensures high solubility in aprotic solvents like THF and DCM, preventing precipitation and reactor clogging [3]. This makes 1313399-68-6 highly suitable as a feed material for continuous flow cross-coupling processes, where maintaining high, stable concentrations is critical for process efficiency.

Application Fit

Application
Selection Property
Validation Focus
Chemical genetics PARP10 probe
C-7 bromo substitution enabling allele-specific pocket recognition
Orthogonal inhibition selectivity in LG-PARP10 vs wild-type assays
Pd-catalyzed library diversification
Reactive C-7 bromine handle for cross-coupling
Reaction scope and coupling efficiency under standard conditions
Regioisomeric QC reference
Distinct chromatographic and spectroscopic signature
Method specificity for regioisomer identification and purity profiling
Non-catalytic site PARP inhibitor research
Scaffold potentially engaging allosteric/exo-sites
PARP selectivity panel and non-NAD+ binding site confirmation

XLogP3

2.1

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